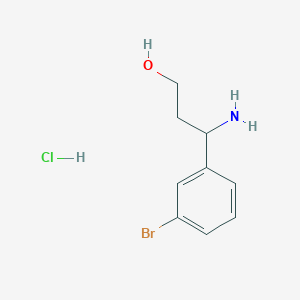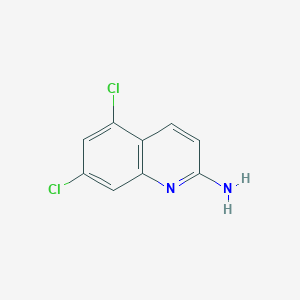
1-ニトロ-2-ジブロモメチル-5-(ペンタフルオロスルファニル)ベンゼン
概要
説明
1-Nitro-2-dibromomethyl-5-(pentafluorosulfanyl)benzene is a chemical compound with the molecular formula C7H2Br2F5NO2S. It is a yellow crystalline solid that finds applications in various fields such as medical research, environmental research, and industrial research.
科学的研究の応用
1-Nitro-2-dibromomethyl-5-(pentafluorosulfanyl)benzene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: It is explored for its potential therapeutic applications. Studies focus on its ability to modulate biological pathways and its potential as a drug candidate.
Industry: The compound is used in the development of specialty chemicals and materials.
準備方法
The synthesis of 1-Nitro-2-dibromomethyl-5-(pentafluorosulfanyl)benzene involves several steps. Typically, the preparation methods include:
Synthetic Routes: The compound can be synthesized through a series of bromination and nitration reactions. The starting material is often a benzene derivative, which undergoes bromination to introduce bromine atoms, followed by nitration to introduce the nitro group.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity. Solvents such as dichloromethane or chloroform are commonly used.
Industrial Production Methods: On an industrial scale, the production involves similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. .
化学反応の分析
1-Nitro-2-dibromomethyl-5-(pentafluorosulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
作用機序
The mechanism of action of 1-Nitro-2-dibromomethyl-5-(pentafluorosulfanyl)benzene involves its interactions with molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, modulating their activity. The nitro group and bromine atoms play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pentafluorosulfanyl group contributes to the compound’s stability and reactivity, enhancing its overall effectiveness.
類似化合物との比較
1-Nitro-2-dibromomethyl-5-(pentafluorosulfanyl)benzene can be compared with other similar compounds, such as:
1-Nitro-2-dibromomethylbenzene: This compound lacks the pentafluorosulfanyl group, which significantly affects its chemical properties and reactivity.
2-Nitro-1-dibromomethyl-4-(pentafluorosulfanyl)benzene: The position of the nitro and bromine groups differs, leading to variations in reactivity and applications.
1-Nitro-2-dibromomethyl-5-(trifluoromethyl)benzene: The trifluoromethyl group is less electronegative than the pentafluorosulfanyl group, resulting in different chemical behavior and applications.
特性
IUPAC Name |
[4-(dibromomethyl)-3-nitrophenyl]-pentafluoro-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F5NO2S/c8-7(9)5-2-1-4(3-6(5)15(16)17)18(10,11,12,13)14/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDLBDSCVFPLTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)[N+](=O)[O-])C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















